2-Methylthiophen-3-ol
Overview
Description
2-Methylthiophen-3-ol is an organosulfur compound with the molecular formula C5H6OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthiophen-3-ol can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Wolff-Kishner reduction of thiophene-2-carboxaldehyde .
Industrial Production Methods
Commercially, this compound can be produced via vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture . This method is efficient for large-scale production and is widely used in the industry.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiophen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Scientific Research Applications
2-Methylthiophen-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylthiophen-3-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its sulfur-containing structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A closely related compound with similar chemical properties but lacking the hydroxyl group.
3-Methylthiophene: Another isomer with the methyl group at a different position on the thiophene ring.
Uniqueness
2-Methylthiophen-3-ol is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
2-methylthiophen-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELVCTMNNIGRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-22-3 | |
Record name | 2-methylthiophen-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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